(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethanamine
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Overview
Description
[1,1’-Biphenyl]-4-methanamine, 4’-(methylsulfonyl)-a-(trifluoromethyl)-, (aS)- is a complex organic compound characterized by the presence of biphenyl, methanamine, methylsulfonyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-methanamine, 4’-(methylsulfonyl)-a-(trifluoromethyl)-, (aS)- involves multiple steps, starting with the preparation of the biphenyl coreThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound is also prone to substitution reactions, where functional groups can be replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable in the development of new materials and catalysts .
Biology
In biological research, the compound may be used to study the effects of trifluoromethyl and sulfonyl groups on biological systems. It can serve as a probe to investigate enzyme interactions and metabolic pathways .
Medicine
Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and reduced side effects .
Industry
Industrially, the compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-methanamine, 4’-(methylsulfonyl)-a-(trifluoromethyl)-, (aS)- involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonyl group may interact with proteins and enzymes, altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the biphenyl and methanamine groups.
2,2,2-Trifluoro-1-[4’-(methylsulfonyl)[1,1’-biphenyl]-4-yl]ethanone: Shares the trifluoromethyl and methylsulfonyl groups but differs in the overall structure.
Uniqueness
The uniqueness of [1,1’-Biphenyl]-4-methanamine, 4’-(methylsulfonyl)-a-(trifluoromethyl)-, (aS)- lies in its combination of functional groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C15H14F3NO2S |
---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethanamine |
InChI |
InChI=1S/C15H14F3NO2S/c1-22(20,21)13-8-6-11(7-9-13)10-2-4-12(5-3-10)14(19)15(16,17)18/h2-9,14H,19H2,1H3/t14-/m0/s1 |
InChI Key |
LGEOXMLLCWTUNF-AWEZNQCLSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H](C(F)(F)F)N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(F)(F)F)N |
Origin of Product |
United States |
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